2,4-Bis(propan-2-yl)aniline

Übersicht

Beschreibung

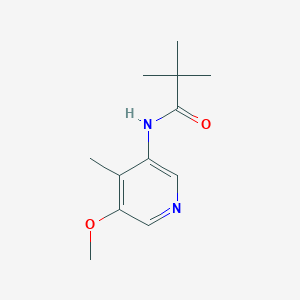

2,4-Bis(propan-2-yl)aniline is a chemical compound with the CAS Number: 79069-41-3 . It is a liquid at room temperature and has a molecular weight of 177.29 .

Molecular Structure Analysis

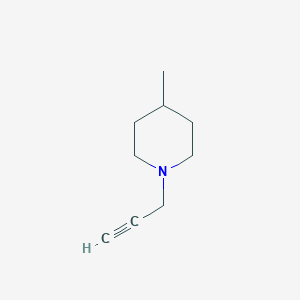

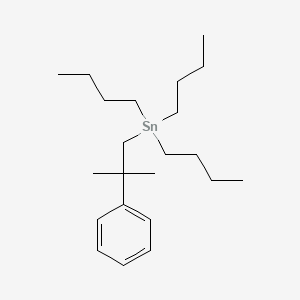

The InChI code for 2,4-Bis(propan-2-yl)aniline is1S/C12H19N/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,13H2,1-4H3 . This indicates that the molecule consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom. Physical And Chemical Properties Analysis

2,4-Bis(propan-2-yl)aniline is a liquid at room temperature . It has a molecular weight of 177.29 .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-Bis(propan-2-yl)aniline:

Catalyst Development

2,4-Bis(propan-2-yl)aniline is used in the synthesis of catalysts, particularly in the development of N-heterocyclic carbene (NHC) complexes. These complexes are crucial in various catalytic processes, including the alpha-arylation of acyclic ketones, amination of haloarenes, and aqueous Suzuki coupling reactions . The compound’s structure allows for the formation of stable and efficient catalysts that can be used in both industrial and laboratory settings.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique chemical properties make it suitable for creating complex molecules that are essential in drug development . Researchers utilize 2,4-Bis(propan-2-yl)aniline to construct various pharmacologically active compounds, contributing to the advancement of medicinal chemistry.

Material Science

In material science, 2,4-Bis(propan-2-yl)aniline is employed in the production of synthetic resins and antioxidants . These materials are integral to the development of high-performance polymers and coatings. The compound’s ability to enhance the stability and durability of materials makes it valuable in creating products that withstand harsh environmental conditions.

Organic Synthesis

The compound is widely used in organic synthesis as a building block for more complex molecules. Its reactivity and stability make it an ideal candidate for various synthetic pathways, including the preparation of Schiff-base ligand precursors and other multitopic ligands . These ligands are essential in the formation of coordination complexes used in various chemical reactions and processes.

Analytical Chemistry

In analytical chemistry, 2,4-Bis(propan-2-yl)aniline is utilized as a reagent for the detection and quantification of various substances. Its specific reactivity with certain analytes allows for the development of sensitive and selective analytical methods . This application is particularly important in environmental monitoring, food safety, and clinical diagnostics.

Polymer Chemistry

The compound is also significant in polymer chemistry, where it is used to synthesize carbodiimide stabilizers . These stabilizers are crucial in preventing the degradation of polymers, thereby extending their lifespan and maintaining their mechanical properties. This application is vital in industries that rely on durable and long-lasting polymeric materials.

Dye and Pigment Production

2,4-Bis(propan-2-yl)aniline is employed in the synthesis of dyes and pigments . Its chemical structure allows for the creation of vibrant and stable colors, which are used in various applications, including textiles, inks, and coatings. The compound’s role in this field is essential for producing high-quality and durable colorants.

Environmental Chemistry

In environmental chemistry, this compound is used in the development of methods for the remediation of pollutants . Its reactivity with certain contaminants makes it useful in processes designed to neutralize or remove harmful substances from the environment. This application is crucial for maintaining ecological balance and protecting public health.

Safety and Hazards

The safety information for 2,4-Bis(propan-2-yl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that this compound is an important organic intermediate widely used to synthesize plastics and dyes .

Mode of Action

2,4-Bis(propan-2-yl)aniline interacts with its targets through chemical reactions. For instance, it reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species . This reaction involves the elimination of TMS (Trimethylsilane) .

Result of Action

The molecular and cellular effects of 2,4-Bis(propan-2-yl)aniline’s action are largely dependent on its role as an intermediate in the synthesis of other compounds . The resulting compounds could have various effects based on their structure and function.

Action Environment

The action, efficacy, and stability of 2,4-Bis(propan-2-yl)aniline can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the industrial processes in which it is used .

Eigenschaften

IUPAC Name |

2,4-di(propan-2-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDPRPHPYMTWMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508868 | |

| Record name | 2,4-Di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(propan-2-yl)aniline | |

CAS RN |

79069-41-3 | |

| Record name | 2,4-Di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)